

Check Availability & Pricing

# Navigating Patient Response Variability to SOM3355: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | P-3355   |           |
| Cat. No.:            | B1208721 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides a comprehensive resource for addressing the inherent variability in patient response to SOM3355, a novel VMAT1/VMAT2 inhibitor with mild beta 1-adrenergic antagonism. The following troubleshooting guides and frequently asked questions (FAQs) are designed to assist researchers in optimizing their experimental design, interpreting data accurately, and addressing challenges encountered during pre-clinical and clinical investigations.

# Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of action of SOM3355?

SOM3355 exhibits a dual mechanism of action. Firstly, it inhibits Vesicular Monoamine Transporters 1 and 2 (VMAT1 and VMAT2), which are responsible for packaging monoamines (like dopamine, norepinephrine, and serotonin) into synaptic vesicles.[1] By impeding this process, SOM3355 leads to a depletion of these neurotransmitters at the synapse, which is the primary mechanism for its anti-chorea effects in Huntington's Disease.[1] Secondly, it possesses a mild beta 1-adrenergic antagonist property, which may contribute to its favorable neuropsychiatric safety profile.

Q2: How does the efficacy of SOM3355 vary with dosage?

#### Troubleshooting & Optimization





Clinical trial data suggests a dose-dependent response. The Phase 2b study evaluated 400mg/day and 600mg/day regimens.[2] The 600mg/day dose demonstrated a more robust and clinically significant improvement in chorea, particularly in a predefined patient population. [2][3] The Phase 2a study also showed greater improvements in Total Maximal Chorea (TMC) scores at 200mg twice daily compared to 100mg twice daily.[4][5]

Q3: What is the established safety profile of SOM3355, and how does it differ from other VMAT2 inhibitors?

SOM3355 has demonstrated a favorable safety profile in clinical trials, notably with no reported worsening of depression, suicidality, somnolence, or akathisia.[1][3] This is a significant differentiator from other VMAT2 inhibitors like tetrabenazine, which are associated with these adverse events.[6] The most common side effects observed with SOM3355 are generally mild to moderate and include bradycardia and hypotension, consistent with its beta-blocking activity. [7]

Q4: Are there known factors that can influence a patient's response to SOM3355?

Yes, one of the most significant factors identified in the Phase 2b trial is the concomitant use of neuroleptics. Patients not taking neuroleptics showed a more pronounced and statistically significant improvement in chorea with SOM3355.[3] This is likely due to the confounding effects of neuroleptics on the dopamine pathway. Baseline disease severity may also play a role, with greater improvements seen in patients with a stable, mild baseline TMC score.[1]

Q5: What are the key pharmacokinetic properties of bevantolol (SOM3355) that might contribute to response variability?

Bevantolol is well-absorbed orally with a bioavailability of approximately 60%.[4] It has a relatively short elimination half-life of about 1.5 to 2 hours.[4][5] While it exhibits linear pharmacokinetics within the therapeutic range, individual differences in metabolism, potentially influenced by genetic factors or co-medications, could lead to variations in plasma concentrations and, consequently, clinical response.[4][5]

#### **Data Presentation**

The following tables summarize the key quantitative data from the Phase 2a and Phase 2b clinical trials of SOM3355.



Table 1: Efficacy of SOM3355 in the Phase 2a Proof-of-Concept Study[4][5][7][8]

| Efficacy Endpoint                   | Placebo | SOM3355 (100mg<br>BID) | SOM3355 (200mg<br>BID)          |
|-------------------------------------|---------|------------------------|---------------------------------|
| Primary Endpoint Met (%)            | -       | 57.1%                  | 57.1%                           |
| (≥2 point improvement in TMC score) |         |                        |                                 |
| Mean Improvement in TMC Score       | -       | -                      | -1.14 (p=0.0224 vs.<br>Placebo) |
| Improvement ≥3 points in TMC (%)    | -       | 28.6%                  | -                               |
| Improvement ≥4 points in TMC (%)    | -       | 25.0%                  | -                               |
| Improvement ≥5 points in TMC (%)    | -       | 17.9%                  | -                               |
| Improvement ≥6 points in TMC (%)    | -       | 10.7%                  | -                               |
| CGI-C/PGI-C<br>Improvement (%)      | -       | >72%                   | >72%                            |

Table 2: Efficacy of SOM3355 in the Phase 2b Study (Subgroup of Patients Not Taking Neuroleptics)[1]



| Efficacy Endpoint                                | Placebo  | SOM3355 (600mg/day)               |
|--------------------------------------------------|----------|-----------------------------------|
| Mean Change in TMC Score from Baseline           | -        | -3.46 (p=0.04)                    |
| Greatest Improvement in TMC<br>Score (at Week 9) | -        | -4.53 (p=0.03)                    |
| (in patients with stable mild baseline TMC >12)  |          |                                   |
| Improved Rating on CGI-C                         | Baseline | >4 times more likely than placebo |

Table 3: Adverse Events in the Phase 2a Study[7]

| Adverse Event          | Placebo | SOM3355 (100mg & 200mg<br>BID) |
|------------------------|---------|--------------------------------|
| Bradycardia            | -       | 5                              |
| Fall                   | -       | 5                              |
| Hypotension            | -       | 4                              |
| Insomnia               | -       | 4                              |
| Depression/Suicidality | 0       | 0                              |

# **Experimental Protocols**

1. Unified Huntington's Disease Rating Scale - Total Maximal Chorea (UHDRS-TMC) Score

The UHDRS-TMC is a standardized assessment to quantify the severity of chorea in Huntington's Disease.

 Administration: A trained and certified rater assesses chorea in seven body regions: face, buccal-oral-lingual, trunk, right upper extremity, left upper extremity, right lower extremity, and left lower extremity.



- Scoring: Each region is scored on a 5-point scale (0-4), where 0 indicates no chorea and 4 represents severe, continuous, disabling chorea. The total maximal chorea score is the sum of the scores from all seven regions, with a maximum possible score of 28.
- In SOM3355 Trials: The primary efficacy endpoint was the change in the UHDRS-TMC score from baseline to the end of the treatment period.[9]
- 2. Clinical Global Impression of Change (CGI-C)

The CGI-C is a 7-point scale used by the clinician to rate the patient's overall improvement or worsening of illness compared to their baseline state at the beginning of the trial.

- Administration: The clinician, based on their experience and all available information, assesses the patient's change in clinical status.
- Scoring: The scale ranges from 1 ("very much improved") to 7 ("very much worse"), with 4 indicating "no change."
- In SOM3355 Trials: The CGI-C was a key secondary endpoint to assess the clinical significance of the observed changes in chorea.[2][3]
- 3. Patient Global Impression of Change (PGI-C)

The PGI-C is a patient-reported outcome measure that mirrors the CGI-C, allowing the patient to assess their own perception of change in their condition.

- Administration: The patient is asked to rate the change in their overall health status since the beginning of the study.
- Scoring: A 7-point scale is used, similar to the CGI-C, ranging from "very much improved" to "very much worse."
- In SOM3355 Trials: The PGI-C was used as a secondary endpoint to capture the patient's perspective on the treatment's effect.[2][3]

## **Troubleshooting Guides**

Issue 1: Suboptimal or Lack of Efficacy in a Subset of Patients

### Troubleshooting & Optimization

Check Availability & Pricing

| Potential Cause                        | Troubleshooting Steps                                                                                                                                                                                                                                                                                                   |
|----------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Concomitant Neuroleptic Use            | Review the patient's medication regimen. The Phase 2b data strongly suggest that concurrent neuroleptic use can diminish the therapeutic effect of SOM3355.[3] If clinically feasible, consider a washout period for neuroleptics before initiating or during treatment with SOM3355, under strict medical supervision. |
| Individual Pharmacokinetic Variability | Consider therapeutic drug monitoring to assess plasma concentrations of bevantolol. Factors such as age, sex, and metabolic enzyme polymorphisms can influence drug metabolism and exposure.[4][10] Dose adjustments may be necessary based on individual pharmacokinetic profiles.                                     |
| Disease Severity and Progression       | Evaluate the patient's baseline disease severity. The most significant improvements in the Phase 2b trial were observed in patients with a stable, mild baseline TMC score.[1] The efficacy of SOM3355 in more advanced stages of Huntington's Disease may be different.                                                |
| Patient Adherence                      | Verify patient adherence to the prescribed dosing schedule. The short half-life of bevantolol necessitates consistent dosing to maintain therapeutic plasma levels.[4][5]                                                                                                                                               |

Issue 2: Emergence of Mild to Moderate Adverse Events



| Potential Cause            | Troubleshooting Steps                                                                                                                                                                                                                                          |
|----------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Bradycardia or Hypotension | These are known side effects related to the beta 1-adrenergic antagonism of SOM3355.[7] Regularly monitor heart rate and blood pressure, especially during the dose-titration phase. If symptomatic, consider a dose reduction or discontinuation of the drug. |
| Insomnia                   | While not a common side effect of SOM3355, it has been reported.[7] Assess the timing of the evening dose. If insomnia persists, consider non-pharmacological interventions for sleep hygiene.                                                                 |
| Drug-Drug Interactions     | Review the patient's concomitant medications for potential interactions that could exacerbate side effects.                                                                                                                                                    |

# **Mandatory Visualizations**



Click to download full resolution via product page

Caption: Dual mechanism of action of SOM3355.









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

#### Troubleshooting & Optimization





- 1. sombiotech.com [sombiotech.com]
- 2. hra.nhs.uk [hra.nhs.uk]
- 3. SOM Biotech announces Phase 2b study results International Huntington Association [huntington-disease.org]
- 4. A proof-of-concept study with SOM3355 (bevantolol hydrochloride) for reducing chorea in Huntington's disease PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. firstwordpharma.com [firstwordpharma.com]
- 6. Treating Huntington's disease with VMAT2 inhibitors [medicalnewstoday.com]
- 7. ehdn.org [ehdn.org]
- 8. researchgate.net [researchgate.net]
- 9. SOM Biotech's Phase IIb Clinical Trial in Huntington's Disease Achieves 80% Enrolment Clinical Trials Arena [clinicaltrialsarena.com]
- 10. va.gov [va.gov]
- To cite this document: BenchChem. [Navigating Patient Response Variability to SOM3355: A
  Technical Support Center]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b1208721#addressing-variability-in-patient-response-to-som3355]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com